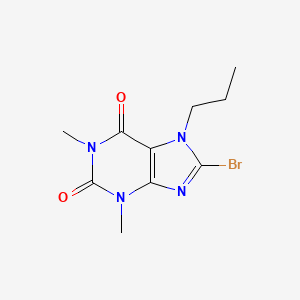
(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridinyl group, an oxadiazolyl group, an azetidinyl group, and a phenyl group with a trifluoromethyl substituent. These groups are common in many pharmaceuticals and other biologically active compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Detailed structural analysis would typically involve techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the oxadiazolyl group might participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel compounds with potential antimicrobial activities. For instance, the synthesis of compounds related to pyrazole derivatives has shown promising antimicrobial properties. These compounds, synthesized by condensing substituted chalcones and isoniazid in acetic acid, exhibited good activity against standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012). Such research highlights the potential of these compounds in developing new antimicrobial agents.
Antimicrobial and Antimycobacterial Activities
Further studies have demonstrated the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives. These compounds were synthesized through a series of reactions starting from pyridine 3-carboxillic acid and screened for their antimycobacterial activity. The results suggest potential applications in combating mycobacterial infections, which is crucial for addressing tuberculosis and other related diseases (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Anticancer and Antimicrobial Properties
Novel pyrazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. The studies revealed that certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial activity. This research underscores the dual potential of such compounds in both anticancer and antimicrobial therapy, pointing towards their importance in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Spectroscopic Characterization and Biological Screening
Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones have been synthesized and characterized, showing promise in antimicrobial activities. These complexes, based on the (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone scaffold, were evaluated against various bacteria and fungi, demonstrating potential drug applications due to their antibacterial and antifungal effects (Singh, Singh, & Bhanuka, 2016).
Molecular Docking and Antimicrobial Activity
Studies on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activities of certain compounds have provided insights into their potential as antimicrobial agents. The research on compounds like (3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone has shown that they exhibit both antibacterial and antifungal effects, with molecular docking simulations supporting their potential as drug candidates (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Future Directions
properties
IUPAC Name |
[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)14-5-3-11(4-6-14)17(26)25-9-13(10-25)16-23-15(24-27-16)12-2-1-7-22-8-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOFPBDIQGQRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

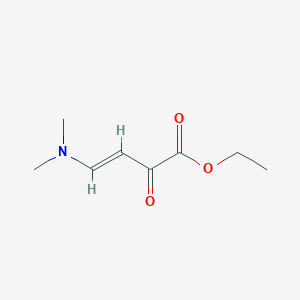
![3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2923053.png)

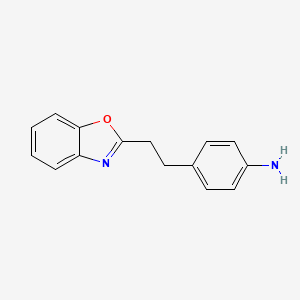
![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)
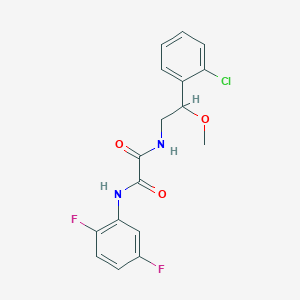
![Methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2923060.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2923061.png)

![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)
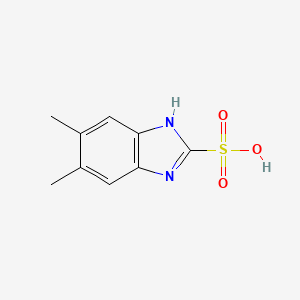
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2923067.png)
![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)
